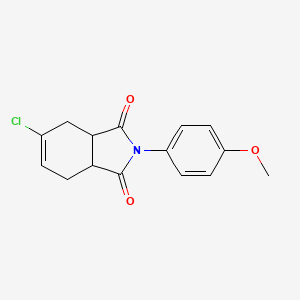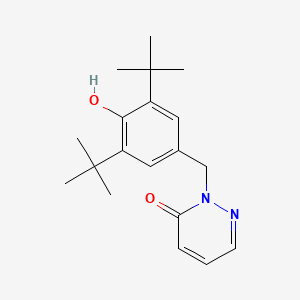![molecular formula C12H11N3OS B5186695 4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine](/img/structure/B5186695.png)
4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine, also known as DMTP, is a heterocyclic compound that has been extensively studied for its biological activities. DMTP is a potent inhibitor of protein kinase CK2, which is a key regulator of various cellular processes such as cell growth, differentiation, and apoptosis.
作用机制
4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine inhibits CK2 activity by binding to the ATP-binding site of the kinase. This binding prevents the transfer of phosphate groups from ATP to the substrate, thereby inhibiting the phosphorylation of downstream targets. 4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine has been shown to be a competitive inhibitor of CK2, with a Ki value in the low nanomolar range. In addition to its inhibitory effect on CK2, 4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine has been shown to have other biological activities, including the inhibition of other kinases such as CDK1 and CDK2.
Biochemical and Physiological Effects:
4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine has been shown to have a variety of biochemical and physiological effects, particularly as an inhibitor of CK2. In cancer cells, 4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine has been shown to induce apoptosis and inhibit cell proliferation by suppressing CK2 activity. 4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine has been shown to have neuroprotective effects by inhibiting the phosphorylation of tau protein, which is involved in the development of neurodegenerative disorders such as Alzheimer's disease.
实验室实验的优点和局限性
4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine has several advantages for lab experiments, including its high potency and specificity as an inhibitor of CK2. 4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine has also been shown to have low toxicity and good bioavailability in animal models, making it a promising candidate for further development as a therapeutic agent. However, 4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine has several limitations, including its relatively low solubility in aqueous solutions and its potential off-target effects on other kinases. In addition, the optimal dosage and administration route of 4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine for different diseases and animal models have not been fully established, requiring further investigation.
未来方向
There are several future directions for the research on 4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine, including the development of more efficient and scalable synthesis methods, the identification of new targets and pathways for 4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine, and the optimization of its pharmacological properties for clinical applications. In addition, the potential synergistic effects of 4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine with other drugs or therapies should be explored, particularly in the context of cancer treatment. Finally, the safety and efficacy of 4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine in human clinical trials should be evaluated, with the ultimate goal of developing a new generation of CK2 inhibitors for the treatment of various diseases.
合成方法
4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine can be synthesized using a variety of methods, including the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with 5-methylthieno[2,3-d]pyrimidine-4,6-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). Alternatively, 4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine can be synthesized by the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with 5-methylthieno[2,3-d]pyrimidine-4,6-dione in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The yield of 4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine synthesis is generally high, and the purity can be further improved by recrystallization.
科学研究应用
4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine has been extensively studied for its biological activities, particularly as an inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. Aberrant CK2 activity has been linked to the development and progression of various diseases, including cancer, inflammation, and neurodegenerative disorders. 4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine has been shown to inhibit CK2 activity in vitro and in vivo, leading to the suppression of tumor growth and the induction of apoptosis in cancer cells. 4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
属性
IUPAC Name |
3,5-dimethyl-4-(5-methylthieno[2,3-d]pyrimidin-4-yl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-6-4-17-12-9(6)11(13-5-14-12)10-7(2)15-16-8(10)3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHPBRQORTUCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=NC(=C12)C3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-(5-methylthieno[2,3-d]pyrimidin-4-yl)-1,2-oxazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-hydroxy-2-methyl-N-[2-(2-thienyl)ethyl]-6-quinolinecarboxamide](/img/structure/B5186615.png)
![4-fluoro-N-({[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5186628.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B5186652.png)

![1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B5186673.png)
![(1H-imidazol-4-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5186678.png)

![1-[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5186687.png)
![1-(3-chloro-4-methylphenyl)-5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5186689.png)
![6-(2,6-dichlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5186692.png)


![ethyl [2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate](/img/structure/B5186705.png)
![1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B5186710.png)